3,4-Dichlorobenzyl isocyanate
Overview
Description
3,4-Dichlorobenzyl isocyanate is a chemical compound that has been studied for its potential applications in various chemical reactions and properties. This compound, like other isocyanates, is reactive and can be used in the synthesis of polymers, pharmaceuticals, and organic compounds. The following sections detail its synthesis, molecular structure analysis, chemical reactions and properties, physical properties, and chemical properties analysis.
Synthesis Analysis
The synthesis of this compound involves reactions that can yield a variety of heterocyclic compounds. For instance, 1-chlorobenzyl isocyanates have been shown to react with substrates like 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin, forming complex structures such as pyrano(chromeno)[3,4-e][1,3]oxazine derivatives (Vovk, Sukach, & Dorokhov, 2007). These reactions showcase the compound's utility in synthesizing novel organic materials with potential applications in various fields.
Molecular Structure Analysis
The molecular structure of this compound derivatives has been characterized through methods such as NMR, FT-IR, and X-ray crystallography. For example, the study of 5-(2,6-dichlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione revealed insights into its structural and electronic properties through DFT analysis and spectral characterization (Barakat et al., 2015). This level of analysis is crucial for understanding the reactivity and potential applications of this compound and its derivatives.
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, leading to the formation of complex heterocyclic compounds. The compound's reactivity has been exploited in the synthesis of novel functionalized derivatives of 5-nitro-3,4-dihydropyrimidin-2(1H)-one, showcasing its versatility in organic synthesis (Sukach, Bol’but, Petin, & Vovk, 2007).
Scientific Research Applications
Role in Chemical Syntheses
3,4-Dichlorobenzyl isocyanate serves as a critical intermediate in the synthesis of various chemical compounds. Research indicates its use in heterocyclization reactions, where it reacts with other compounds to form heterocyclic structures that are foundational in developing pharmaceuticals, agrochemicals, and materials science. For example, 1-Chlorobenzyl isocyanates, closely related to this compound, participate in condensation reactions with 4-hydroxy-6-methylpyran-2-one and 4-hydroxycoumarin, leading to the formation of pyrano(chromeno)[3,4-e][1,3]oxazines, compounds of interest for their potential biological activities (Vovk, Sukach, & Dorokhov, 2007).
Environmental Applications
The degradation of environmental pollutants is another area where derivatives of this compound have shown potential. Studies on the degradation of aqueous pollutants, such as 3,4-dichloroaniline, have identified intermediates like 3,4-dichlorophenyl isocyanate, suggesting the role of isocyanate derivatives in environmental remediation processes. This research points to the effectiveness of novel dielectric barrier discharge (DBD) plasma reactors in breaking down complex organic molecules, hinting at applications in water treatment and pollution control (Feng et al., 2015).
Advancements in Polymer Science
Isocyanates, including derivatives of this compound, are fundamental in producing polyurethanes—a class of polymers with widespread industrial applications. Research into the mutagenic actions of isocyanates used in polyurethanes has highlighted the necessity of understanding their chemical behavior to mitigate potential health hazards (Andersen et al., 1980). Moreover, studies have explored the skin exposure risks associated with isocyanates, underscoring the importance of safety precautions in their handling (Bello et al., 2006).
Synthesis of Novel Compounds
The exploration of multicomponent reactions (MCRs) involving isocyanates has opened up pathways to synthesize novel compounds efficiently. The Passerini and Ugi reactions, for example, utilize isocyanides (related to isocyanates in reactivity) to create complex molecules that can serve as the basis for developing new drugs, materials, and catalysts (Wang et al., 2018).
Safety and Hazards
3,4-Dichlorobenzyl isocyanate is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It may also cause an allergic skin reaction . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
3,4-Dichlorobenzyl isocyanate is a chemical compound that primarily targets the respiratory system . It is classified as hazardous under the 2012 OSHA Hazard Communication Standard .
Result of Action
Exposure to this compound can cause skin irritation, serious eye irritation, and respiratory irritation . It may also cause allergy or asthma symptoms or breathing difficulties if inhaled . These effects are likely due to the compound’s reactivity with biological molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is moisture sensitive , which means its reactivity and stability can be affected by humidity. Furthermore, it should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
1,2-dichloro-4-(isocyanatomethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2NO/c9-7-2-1-6(3-8(7)10)4-11-5-12/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNAHQZFPSSVTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CN=C=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00369866 | |
Record name | 3,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19752-09-1 | |
Record name | 3,4-Dichlorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00369866 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-dichloro-4-(isocyanatomethyl)benzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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